molecular formula C8H5ClN2O B1283983 3-Chloro-5-phenyl-1,2,4-oxadiazole CAS No. 23432-93-1

3-Chloro-5-phenyl-1,2,4-oxadiazole

Cat. No. B1283983
CAS RN: 23432-93-1
M. Wt: 180.59 g/mol
InChI Key: KQNDRQCJJPCDJO-UHFFFAOYSA-N
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Description

3-Chloro-5-phenyl-1,2,4-oxadiazole, also known as CPOD, is an organic compound that is used as an intermediate in the synthesis of a variety of organic compounds. CPOD has been used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Biological Activity

Compounds showing desirable biological activity include heterocyclic moieties such as 1,3,4-oxadiazoles . The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . Structures of this type have been successfully used in the treatment of various diseases in humans and animals .

Antibacterial Properties

Many oxadiazole derivatives exhibit antibacterial properties . This makes them useful in the development of new antibiotics, especially in the face of growing antibiotic resistance.

Antiviral Properties

Oxadiazole derivatives also exhibit antiviral properties . This makes them potential candidates for the development of new antiviral drugs, which are crucial in the fight against diseases like HIV, influenza, and coronavirus .

Antifungal Properties

Compounds based on 1,3,4-oxadiazole can act as plant protection agents due to their fungicidal activity . This makes them useful in agriculture, where fungal diseases can cause significant crop losses.

Antineoplastic and Anticancer Properties

Many oxadiazole derivatives have been found to exhibit antineoplastic and anticancer properties . This makes them potential candidates for the development of new cancer treatments.

Anti-inflammatory Properties

The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62% . Derivatives 21c and 21i showed the strongest activity, with efficiencies of 59.5% and 61.9%, respectively .

Analgesic Properties

In addition to their anti-inflammatory properties, some oxadiazole derivatives also exhibit analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

DNA Detection

Experimental data showed that fluorescence of HOXD (a derivative of oxadiazole) could be quenched by DNA and the decreased fluorescence intensity of HOXD resulting from fluorescence quenching is proportional to DNA concentrations . This suggests that HOXD could be used as a new fluorescent probe for quantitative determination of DNA .

properties

IUPAC Name

3-chloro-5-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNDRQCJJPCDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558489
Record name 3-Chloro-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-phenyl-1,2,4-oxadiazole

CAS RN

23432-93-1
Record name 3-Chloro-5-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-5-phenyl-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Was 3-chloro-5-phenyl-1,2,4-oxadiazole successfully synthesized in the study?

A1: No, the study clarifies that 3-chloro-5-phenyl-1,2,4-oxadiazole was not produced. The research refuted a previous claim that this compound was the product of the reaction between ω-chlorophenylglyoxime and phosphorus pentachloride []. Instead, they demonstrated that the actual product is 3-chloro-4-phenylfurazan.

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